N-(3-chlorophenyl)-3-nitro-N-(piperidine-1-carbonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-3-nitro-N-(piperidine-1-carbonyl)benzamide: is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 3-chlorophenyl group and a 3-nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-3-nitro-N-(piperidine-1-carbonyl)benzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the 3-Chlorophenyl Group: This step involves the reaction of the piperidine ring with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the 3-Nitrobenzoyl Group: The final step involves the acylation of the intermediate with 3-nitrobenzoyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using hydrogenation to yield the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed:
Reduction: N-(3-aminophenyl)-N-(3-nitrobenzoyl)piperidine-1-carboxamide.
Substitution: Products depend on the nucleophile used, such as N-(3-hydroxyphenyl)-N-(3-nitrobenzoyl)piperidine-1-carboxamide.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new therapeutic agents.
- Explored for its activity against certain diseases or conditions.
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-nitro-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
- N-(3-chlorophenyl)-3-nitro-N-(piperidine-1-carbonyl)benzamide can be compared with other piperidine derivatives, such as N-(3-chlorophenyl)piperidine-1-carboxamide and N-(3-nitrobenzoyl)piperidine-1-carboxamide.
Uniqueness:
- The presence of both the 3-chlorophenyl and 3-nitrobenzoyl groups in the same molecule imparts unique chemical and biological properties.
- The combination of these functional groups may enhance the compound’s reactivity and potential applications compared to similar compounds with only one of these groups.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-(3-nitrobenzoyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c20-15-7-5-8-16(13-15)22(19(25)21-10-2-1-3-11-21)18(24)14-6-4-9-17(12-14)23(26)27/h4-9,12-13H,1-3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDVOBIANZDIFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.